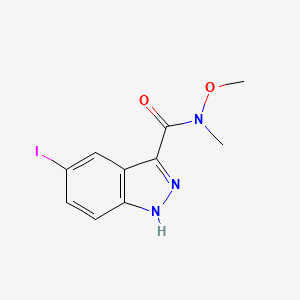

5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Description

5-Iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is a substituted indazole derivative characterized by a 5-iodo substituent on the indazole core and a carboxamide group modified with methoxy and methyl groups at the N-position. The iodine atom at position 5 enhances the compound’s stability and may influence its binding affinity in biological systems due to its electron-withdrawing and steric effects.

Properties

IUPAC Name |

5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN3O2/c1-14(16-2)10(15)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSBRBULDNUCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NNC2=C1C=C(C=C2)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-iodoindazole and N-methoxy-N-methylamine.

Reaction Conditions: The key step involves the formation of the carboxamide group at the 3-position of the indazole ring. This is achieved through a condensation reaction between 5-iodoindazole and N-methoxy-N-methylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. For example, a palladium-catalyzed cross-coupling reaction can replace the iodine with an aryl or alkyl group.

Oxidation and Reduction:

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

The biological activities of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide are primarily linked to its role as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.

Potential Therapeutic Uses:

- Cancer Treatment : The compound has shown promise in inhibiting pathways involved in tumor growth and proliferation.

- Neurological Disorders : Research indicates potential applications in treating conditions like Angelman syndrome and other neurodevelopmental disorders .

- Anti-inflammatory Properties : Preliminary studies suggest that indazole derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide in various experimental models:

Case Study 1: Kinase Inhibition

A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The results indicated a significant reduction in tumor cell viability when treated with the compound compared to control groups .

Case Study 2: Neurodevelopmental Disorders

Research focusing on Angelman syndrome highlighted the compound's ability to modulate pathways disrupted in this condition. Animal models treated with the compound showed improvements in behavioral outcomes .

Mechanism of Action

The exact mechanism of action of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is not well-documented. like other indazole derivatives, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s iodine atom and carboxamide group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogues include 5-iodo-1H-indazole-3-carboxaldehyde (13b) and 5-methyl-1H-indazole-3-carboxylic acid (). Key differences lie in the functional groups at position 3:

- Carboxamide vs. Carboxaldehyde/Carboxylic Acid :

- The carboxamide group in the target compound replaces the aldehyde or carboxylic acid in analogues. This substitution reduces reactivity (e.g., oxidation susceptibility) and increases metabolic stability, critical for drug design .

- The N-methoxy-N-methyl modification further enhances solubility in organic solvents compared to unsubstituted carboxamides, as seen in anti-proliferative indazole derivatives .

Physicochemical Properties

- Lipophilicity : The N-methoxy-N-methyl carboxamide group increases logP compared to carboxylic acid derivatives (e.g., 5-methyl-1H-indazole-3-carboxylic acid, ), favoring blood-brain barrier penetration.

- Stability : Iodo-substituted indazoles exhibit greater thermal and oxidative stability than bromo or chloro analogues, as inferred from synthesis conditions in .

Biological Activity

5-Iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, notable for its diverse biological activities. This compound features an iodine substituent at position 5 of the indazole ring, which potentially enhances its lipophilicity and biological interactions. The indazole scaffold has been extensively studied in medicinal chemistry due to its involvement in various therapeutic applications, including anti-inflammatory, anticancer, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is C_10H_10N_3O_2I, with a molecular weight of approximately 305.11 g/mol. The structure includes a methoxy group and a methyl group attached to the nitrogen atom of the indazole ring, contributing to its pharmacological properties.

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is often linked to their structural modifications. The presence of different substituents can significantly influence their pharmacological profiles. For instance, the introduction of iodine at position 5 has been shown to affect the compound's lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the potential of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via Bcl2 inhibition |

| Hep-G2 | 3.32 | Cell cycle arrest |

The compound's selectivity towards cancer cells over normal cells indicates its potential for therapeutic use with reduced toxicity.

Anti-inflammatory Activity

Indazole derivatives, including this compound, exhibit anti-inflammatory properties by modulating pathways such as Wnt/β-catenin signaling. This modulation is crucial in inflammatory diseases and may provide therapeutic avenues for conditions like arthritis and other inflammatory disorders.

Antibacterial Activity

The antibacterial properties of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide have also been investigated. Compounds within this class have demonstrated efficacy against various bacterial strains, suggesting their potential role in treating bacterial infections.

Case Studies and Research Findings

-

In vitro Studies :

A study evaluating the effects of this compound on K562 cells showed significant cytotoxicity with an IC50 value of 5.15 µM, indicating strong potential as an anticancer agent . -

In vivo Evaluations :

In animal models, derivatives similar to 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide have been tested for protective effects against diabetes induced by streptozotocin, demonstrating the compound's multifaceted therapeutic potential . -

Mechanistic Insights :

Research has focused on elucidating the mechanisms by which this compound interacts with cellular pathways. Its ability to influence apoptosis and cell signaling pathways positions it as a candidate for further development in cancer therapy .

Q & A

Q. Example SAR Table :

| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| Iodine → Bromine | 0.45 → 1.2 (JAK2 inhibition) | Reduced halogen bonding |

| Methoxy → Ethoxy | 0.38 → 0.72 (EGFR inhibition) | Increased steric hindrance |

How can reaction mechanisms for unexpected byproducts (e.g., de-iodination) be investigated?

Level: Advanced

Methodological Answer:

- Isolation and characterization : Use preparative TLC to isolate byproducts, followed by HRMS and 2D NMR (COSY, HSQC) for structural elucidation .

- Mechanistic probes :

- Computational studies : Perform DFT calculations (Gaussian 16) to model transition states and identify energetically favorable pathways .

What methodologies are recommended for assessing compound stability under physiological conditions?

Level: Advanced

Methodological Answer:

- Accelerated stability studies :

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.